molecular formula C14H13FN2O2 B2703513 1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 2309555-64-2

1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione

Cat. No. B2703513
CAS RN: 2309555-64-2
M. Wt: 260.268
InChI Key: XENMNPIFQSLLMR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in drug discovery and development. The compound is also known by its chemical name, CP-94,253, and is a potent and selective antagonist of the serotonin 5-HT1B receptor.

Mechanism of Action

CP-94,253 acts as a competitive antagonist of the 5-HT1B receptor, blocking the binding of serotonin to the receptor and preventing its downstream signaling. This results in a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a number of biochemical and physiological effects in animal studies. These include a reduction in aggressive behavior, anxiolytic effects, and an increase in locomotor activity. The compound has also been shown to have analgesic effects and to modulate the release of corticotropin-releasing hormone (CRH), which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-94,253 in lab experiments is its high selectivity for the 5-HT1B receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CP-94,253 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on CP-94,253. One area of interest is the development of new drugs that target the 5-HT1B receptor for the treatment of psychiatric and neurological disorders. Another direction is the exploration of the role of the 5-HT1B receptor in various physiological processes, such as pain and stress response. Finally, there is also potential for the use of CP-94,253 in the development of new imaging agents for the visualization of the 5-HT1B receptor in vivo.

Synthesis Methods

CP-94,253 can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl bromide with cyclopropylmalonic acid followed by cyclization with hydrazine. Another method involves the reaction of 4-fluorobenzylamine with cyclopropylmalonic acid followed by cyclization with triphosgene.

Scientific Research Applications

CP-94,253 has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. Research has shown that the compound has a high affinity for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and aggression.

properties

IUPAC Name

1-cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-11-3-1-10(2-4-11)9-16-7-8-17(12-5-6-12)14(19)13(16)18/h1-4,7-8,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMNPIFQSLLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione

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